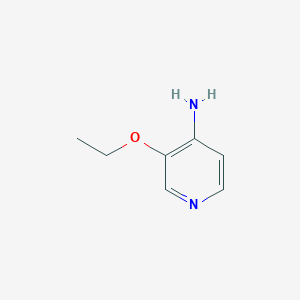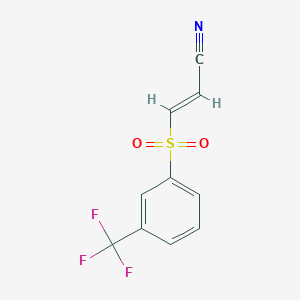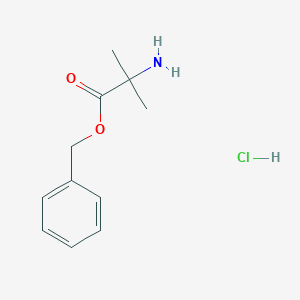
3-(2-Fluoro-4-methoxyphenyl)propanoic acid
Übersicht
Beschreibung
Determination of Anti-allergenic Agents in Plasma
The study of anti-allergenic agents is crucial in the development of treatments for allergic reactions. A high-performance liquid chromatographic (HPLC) method was developed to analyze a new antiallergenic agent and its active acidic metabolite in plasma. This method includes ultraviolet or fluorescence detection and liquid-liquid or solid-phase extraction, providing quantitation of the compounds in bioavailability studies performed in dogs. The calibration of the method was successful in the ng/ml concentration range for both compounds in plasma .
Syn
Wissenschaftliche Forschungsanwendungen
Electrochemical Hydrogenation and Synthesis
Electrochemical hydrogenation techniques have been successfully applied to synthesize 3-(methoxyphenyl)propanoic acids, including compounds structurally similar to 3-(2-Fluoro-4-methoxyphenyl)propanoic acid, with virtually quantitative yield under specific conditions (Korotaeva et al., 2011).
Fluorinated Heterocyclic Compounds
The use of 2-fluoroacrylic building blocks, closely related to the chemical structure of interest, facilitated the efficacious synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, demonstrating the versatility of fluorinated compounds in synthesizing heterocyclic compounds (Shi et al., 1996).
Baeyer–Villiger Oxidation
A new finding in the selective Baeyer–Villiger oxidation of α-fluorinated ketones presents a practical route for synthesizing α-fluorinated esters. This method, including 4-methoxyphenyl substituted fluoroketones, highlights the enhanced reactivity of fluorine atoms in oxidation reactions, leading to high yields under mild conditions (Kobayashi et al., 2003).
Fluoropolymers Safety Evaluation
The safety evaluation of substances structurally related to this compound for use in food contact materials has been assessed, ensuring no safety concern for consumers under specific conditions (Andon et al., 2011).
Antimicrobial Activity
The synthesis of novel compounds structurally akin to the chemical of interest has been explored for their antimicrobial activity, showcasing the potential of fluorinated compounds in developing new antimicrobial agents (Nagamani et al., 2018).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-(2-Fluoro-4-methoxyphenyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzymatic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, it has been observed that the compound remains stable under standard storage conditions but may degrade upon prolonged exposure to light or extreme pH conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models, where it continues to modulate enzymatic activity and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within the cell. The compound’s interaction with cofactors, such as NADPH, is essential for its metabolic transformation and subsequent biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier proteins, facilitating its intracellular accumulation . Additionally, binding proteins within the cytoplasm can sequester the compound, affecting its localization and bioavailability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize within specific cellular compartments, such as the mitochondria and endoplasmic reticulum . Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to these organelles, where it exerts its biochemical effects .
Eigenschaften
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEYADLSRYOXMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616064 | |
| Record name | 3-(2-Fluoro-4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852181-15-8 | |
| Record name | 2-Fluoro-4-methoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852181-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Fluoro-4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



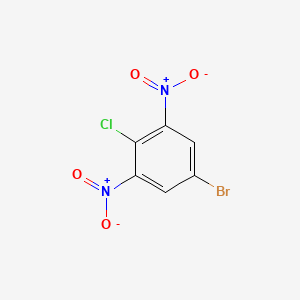


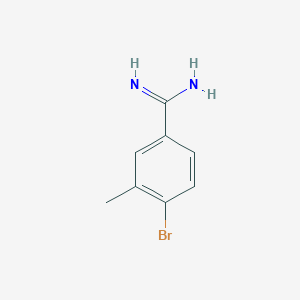

amine](/img/structure/B1342830.png)
